3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid

Lipophilicity ADME Lead optimization

3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid (CAS 1707369-65-0) is a 1,3-disubstituted cyclobutane carboxylic acid building block featuring an isopropoxy ether at the 3-position and a free carboxylic acid at the 1-position. With molecular formula C8H14O3, molecular weight 158.19 g/mol, and a topological polar surface area (TPSA) of 46.53 Ų, this compound belongs to the 3-alkoxycyclobutane-1-carboxylic acid series that serves as conformationally restricted scaffolds in medicinal chemistry.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B12087281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(C)OC1CC(C1)C(=O)O
InChIInChI=1S/C8H14O3/c1-5(2)11-7-3-6(4-7)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)
InChIKeyZMZKUKVWUBOIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid – Procurement-Grade Physicochemical Profile for the 3-Isopropoxy Cyclobutane Carboxylic Acid Building Block


3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid (CAS 1707369-65-0) is a 1,3-disubstituted cyclobutane carboxylic acid building block featuring an isopropoxy ether at the 3-position and a free carboxylic acid at the 1-position . With molecular formula C8H14O3, molecular weight 158.19 g/mol, and a topological polar surface area (TPSA) of 46.53 Ų, this compound belongs to the 3-alkoxycyclobutane-1-carboxylic acid series that serves as conformationally restricted scaffolds in medicinal chemistry . Cyclobutane-containing motifs are established bioisosteres for phenyl rings and gem-dimethyl groups in drug candidates, with nine FDA-approved drugs incorporating the cyclobutane framework . The compound is supplied at 98% purity with ¹H NMR characterization (400 MHz, CDCl₃) available for batch-specific quality verification .

Why 3-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid Cannot Be Replaced by Its Closest Carbon Analog or Shorter Alkoxy Homologs Without Altering Key Physicochemical Parameters


Substituting 3-(propan-2-yloxy)cyclobutane-1-carboxylic acid with its closest carbon analog, 3-isopropylcyclobutane-1-carboxylic acid (CAS 13363-91-2), replaces the ether oxygen with a methylene unit, which simultaneously reduces TPSA by 9.23 Ų (from 46.53 to 37.3 Ų) and increases consensus LogP by approximately 0.38 log units (from ~1.27 to ~1.65) . Within the alkoxy series, moving to the ethoxy homolog (LogP ~0.89) or methoxy homolog (LogP ~0.50) shifts lipophilicity by 0.38 and 0.78 log units respectively, while TPSA remains constant at 46.53 Ų across all three alkoxy analogs [1]. These differences in lipophilicity, polar surface area, and hydrogen-bonding capacity directly impact permeability, solubility, and metabolic stability predictions, meaning that simply interchanging these building blocks without deliberate property adjustment risks altering the ADME profile of any derived lead compound [2].

Quantitative Differentiation Evidence for 3-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid Versus Key Analogs


LogP Modulation – Intermediate Lipophilicity Between Methoxy and Carbon Isopropyl Analogs

The computed LogP of 3-(propan-2-yloxy)cyclobutane-1-carboxylic acid is 1.27, placing it at an intermediate position within the 3-substituted cyclobutane carboxylic acid series . This value is 0.78 log units above the methoxy analog (LogP 0.50), 0.38 log units above the ethoxy analog (LogP 0.89), and approximately 0.38 log units below the carbon isopropyl analog (consensus LogP 1.65) [1]. The isopropoxy compound thus offers a distinct lipophilicity window for optimizing membrane permeability and solubility in fragment-based or lead-optimization campaigns where fine-tuning of logD is required [2].

Lipophilicity ADME Lead optimization

Topological Polar Surface Area – Sustained Polarity Advantage Over the Carbon Analog While Matching Alkoxy Series Consistency

The TPSA of 3-(propan-2-yloxy)cyclobutane-1-carboxylic acid is 46.53 Ų, which is identical to both the ethoxy and methoxy analogs within the same computational framework (all 46.53 Ų) . This value is 9.23 Ų (24.7%) higher than the TPSA of the carbon analog 3-isopropylcyclobutane-1-carboxylic acid (37.3 Ų) . The additional polar surface area arises from the ether oxygen, which contributes H-bond acceptor capacity not present in the all-carbon scaffold, and is consistent with the compound having three oxygen atoms (vs. two for the carbon analog) . In drug design, TPSA values above 60 Ų typically correlate with poor oral absorption and below 140 Ų with good intestinal absorption; both compounds fall within the favorable range, but the 9.23 Ų difference is non-trivial for CNS penetration optimization where TPSA below 60–70 Ų is often targeted [1].

Polar surface area Permeability Bioisostere design

Rotatable Bond Count – Increased Conformational Flexibility Versus the Carbon Analog

3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid possesses 3 rotatable bonds, compared to 2 rotatable bonds for the carbon analog 3-isopropylcyclobutane-1-carboxylic acid . The additional rotatable bond arises from the C–O–C ether linkage, which introduces an extra degree of torsional freedom between the isopropyl group and the cyclobutane ring. In drug design, each additional rotatable bond is generally associated with a decrease in oral bioavailability as predicted by Veber's rules, and impacts conformational entropy upon target binding [1]. The ethoxy and methoxy alkoxy analogs also have 3 rotatable bonds, indicating this is a class-level feature of the alkoxy series distinct from the carbon analog .

Conformational entropy Ligand efficiency Rotatable bonds

Synthetic Versatility – Ether Cleavage to 3-Hydroxycyclobutane-1-carboxylic Acid

The isopropoxy ether group in 3-(propan-2-yloxy)cyclobutane-1-carboxylic acid can be cleaved under acidic conditions (e.g., BBr₃ or HBr) to yield 3-hydroxycyclobutane-1-carboxylic acid (CAS 194788-10-8, MW 116.12, C5H8O3), a more polar intermediate suitable for further derivatization . This synthetic option is not available from the carbon analog 3-isopropylcyclobutane-1-carboxylic acid, where the C–C bond to the isopropyl group is metabolically and chemically stable under typical laboratory conditions . The 3-hydroxy derivative can subsequently be functionalized via esterification, etherification, or oxidation, providing a branching point for library synthesis that the carbon analog cannot offer [1]. All alkoxy analogs in the series (methoxy, ethoxy, isopropoxy) share this cleavage capability, but the isopropoxy variant offers the highest lipophilicity among them prior to cleavage, allowing differential handling in mixed-polarity reaction sequences .

Synthetic intermediate Protecting group strategy Late-stage diversification

Molecular Weight Positioning – Optimal MW for Fragment-Based Drug Design Within the Alkoxy Series

With a molecular weight of 158.19 g/mol, 3-(propan-2-yloxy)cyclobutane-1-carboxylic acid occupies a strategic position within the 3-alkoxycyclobutane carboxylic acid series, falling between the methoxy analog (130.14 g/mol) and heavier derivatives . This MW is below the typical fragment cut-off of 300 Da used in fragment-based drug discovery (FBDD) and within the 'lead-like' range (MW ≤ 350) [1]. The carbon analog 3-isopropylcyclobutane-1-carboxylic acid has a lower MW of 142.20 g/mol due to the absence of the ether oxygen, representing a 16 Da mass difference . For FBDD campaigns, the 158.19 Da mass provides a favorable balance between synthetic handle availability and minimal starting mass for fragment growth, while the 16 Da differential versus the carbon analog may be significant in mass spectrometry-based fragment screening where mass resolution is critical [2].

Fragment-based drug discovery Molecular weight Lead-like properties

Commercial Purity and Analytical Characterization – 98% Purity With NMR Verification

3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is commercially available at 98% purity (Leyan, Catalog No. 1518806) with supporting ¹H NMR characterization at 400 MHz in CDCl₃ . The carbon analog 3-isopropylcyclobutane-1-carboxylic acid is offered at a standard purity of 95% from major suppliers (e.g., Bidepharm, Catalog No. BD224183) . The 3-percentage-point purity difference, while modest, is meaningful for applications requiring high-purity building blocks, such as fragment library construction where impurities can generate false positives in biophysical screening [1]. Additionally, both the target compound and its ethoxy analog (also 98% from Leyan) benefit from MDL number assignment (MFCD26381306 and MFCD26381330 respectively), facilitating database registration and inventory management in automated synthesis platforms .

Quality control Procurement Analytical characterization

Optimal Research and Industrial Application Scenarios for 3-(Propan-2-yloxy)cyclobutane-1-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity (LogP 1.0–1.5) with a Conformationally Restricted Cyclobutane Scaffold

For FBDD campaigns targeting protein pockets that demand a LogP window between 1.0 and 1.5, 3-(propan-2-yloxy)cyclobutane-1-carboxylic acid (LogP 1.27) is the optimal choice within the 3-substituted cyclobutane carboxylic acid series. The methoxy analog (LogP 0.50) may be too polar for hydrophobic sub-pockets, while the carbon isopropyl analog (LogP 1.65) exceeds the desired lipophilicity ceiling and lacks the H-bond acceptor capacity of the ether oxygen [see Section 3, Evidence Item 1]. The compound's MW of 158 Da satisfies the Rule of Three for fragment selection (MW < 300), and the cyclobutane core provides the conformational restriction valued in fragment optimization [1].

Bioisosteric Replacement of Phenyl Rings in Lead Compounds Requiring Increased Fsp³ and Tuned Polarity

Cyclobutane rings are established bioisosteres for phenyl and gem-dimethyl groups in drug candidates, offering increased fraction of sp³-hybridized carbons (Fsp³) and reduced planarity [1]. The isopropoxy-substituted variant provides a TPSA of 46.53 Ų, which is 9.23 Ų higher than the carbon isopropyl analog (37.3 Ų), making it preferable when the bioisosteric replacement must also introduce additional polarity to maintain or improve solubility [see Section 3, Evidence Item 2]. This is especially relevant when replacing a para-substituted phenyl ring where the ether oxygen can mimic a hydrogen-bonding interaction present in the original aryl system [2].

Synthetic Intermediate for Preparing 3-Hydroxycyclobutane-1-carboxylic Acid Derivatives via Ether Cleavage

The isopropoxy ether serves as a masked hydroxyl group that can be unveiled through acid-mediated ether cleavage (BBr₃, HBr, or HI) to yield 3-hydroxycyclobutane-1-carboxylic acid [see Section 3, Evidence Item 4]. This strategy is particularly valuable in multi-step syntheses where a free hydroxyl would be incompatible with earlier reaction conditions. Among the alkoxy series, the isopropoxy variant (LogP 1.27) provides the highest pre-cleavage lipophilicity, facilitating chromatographic purification in organic solvent systems before the polarity increase that accompanies ether cleavage [1]. The carbon isopropyl analog cannot participate in this synthetic sequence, confirming the isopropoxy compound as the sole choice among the compared scaffolds when a latent hydroxyl handle is required [2].

Physicochemical Property Optimization in Lead Development Where Fine Control Over LogP and Rotatable Bond Count Is Required

In lead optimization, simultaneous tuning of multiple physicochemical parameters is critical. 3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid offers a unique combination: LogP of 1.27 (vs. 0.50–0.89 for smaller alkoxy analogs and 1.65 for the carbon analog), TPSA of 46.53 Ų (vs. 37.3 for the carbon analog), and 3 rotatable bonds (vs. 2 for the carbon analog) [see Section 3, Evidence Items 1–3]. This parameter set is well-suited for CNS drug discovery programs where TPSA should remain below 60–70 Ų while LogP is optimally between 1 and 3 [1]. The 3-percentage-point purity advantage over the commercially available carbon analog (98% vs. 95%) also reduces the risk of impurity-driven false structure-activity relationships during SAR exploration [see Section 3, Evidence Item 6].

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